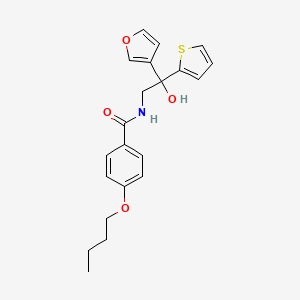
4-butoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-butoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, with the CAS number 2034634-28-9, is a compound that has garnered attention due to its potential biological activities. This article examines its chemical properties, synthesis, and most importantly, its biological activity, supported by various studies and findings.
The molecular formula of this compound is C21H23NO4S, with a molecular weight of 385.5 g/mol. The structure includes a butoxy group and heterocycles (furan and thiophene), which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO4S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 2034634-28-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Benzamide Core : Reaction of 4-butoxybenzoic acid with an amine derivative.
- Introduction of Furan and Thiophene Groups : Achieved through substitution reactions requiring specific catalysts and conditions.
This synthetic methodology allows for the functionalization of the compound, enhancing its biological activity.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . These findings suggest that the compound may possess broad-spectrum antibacterial activity.
Anticancer Properties
The anticancer potential of benzamide derivatives has been widely studied. Compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain benzamide derivatives have shown IC50 values in the micromolar range against glioblastoma cell lines . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing binding affinity. Additionally, the furan and thiophene groups can modulate enzyme activities, potentially leading to therapeutic effects in microbial infections and cancer .
Case Studies
- Antibacterial Study : A study reported that a furan derivative exhibited significant action against multiple bacterial strains, outperforming standard antibiotics like streptomycin .
- Anticancer Efficacy : Research on benzamide derivatives indicated promising results in reducing tumor growth in animal models, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
4-butoxy-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-2-3-11-26-18-8-6-16(7-9-18)20(23)22-15-21(24,17-10-12-25-14-17)19-5-4-13-27-19/h4-10,12-14,24H,2-3,11,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRERKGYBDGRVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














